2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Description
“2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazoles are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of triazolothiadiazine derivatives involves the reaction of bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of triazolothiadiazine derivatives involves the reaction of bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .
Future Directions
The future directions for “2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” and similar compounds could involve further exploration of their antimicrobial, antiviral, and other pharmacological properties . Additionally, the synthesis methods could be optimized for better yields and purities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, can bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways and result in a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets.
Properties
IUPAC Name |
2-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-15-6-4-5-14(13-15)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)16-7-2-3-8-17(16)22/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHTYORYDIOYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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